molecular formula C12H15NOS B7451726 N-(thiolan-2-ylmethyl)benzamide

N-(thiolan-2-ylmethyl)benzamide

Cat. No.: B7451726
M. Wt: 221.32 g/mol
InChI Key: LAQUMPWQPAYSHT-UHFFFAOYSA-N
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Description

N-(Thiolan-2-ylmethyl)benzamide is a benzamide derivative featuring a thiolane (tetrahydrothiophene) ring linked via a methylene group to the benzamide scaffold. The thiolane moiety, a five-membered saturated sulfur-containing heterocycle, distinguishes it from aromatic sulfur-containing analogs like thiazole-based benzamides. The saturated thiolane ring may confer unique physicochemical properties, such as enhanced solubility or metabolic stability, compared to aromatic systems.

Properties

IUPAC Name

N-(thiolan-2-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NOS/c14-12(10-5-2-1-3-6-10)13-9-11-7-4-8-15-11/h1-3,5-6,11H,4,7-9H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAQUMPWQPAYSHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(SC1)CNC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(thiolan-2-ylmethyl)benzamide typically involves the reaction of benzoyl chloride with thiolan-2-ylmethanamine. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as the use of eco-friendly solvents and catalysts, can be employed to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

N-(thiolan-2-ylmethyl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(thiolan-2-ylmethyl)benzamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of N-(thiolan-2-ylmethyl)benzamide involves its binding to specific proteins and inhibiting their activity. This compound has been shown to bind to proteins such as histone deacetylases and heat shock protein 90, which are involved in various cellular processes. The inhibition of these proteins can lead to alterations in cell cycle progression, apoptosis, and gene expression.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Key structural differences between N-(thiolan-2-ylmethyl)benzamide and related compounds lie in the heterocyclic ring system and substituents:

Compound Heterocycle Substituents Key Functional Properties References
This compound Thiolane (saturated) Benzamide, methyl linker Potential metabolic stability -
N-(Thiazol-2-yl)benzamide derivatives Thiazole (aromatic) Varied aryl/phenyl groups Antimicrobial, anti-inflammatory
2-Ethoxy-6-pentadecyl benzamides None (linear chain) Long alkyl chains, pyridinyl groups Histone acetyltransferase (HAT) modulation
4-Methoxy-N-(thiazol-2-yl)benzamide Thiazole (aromatic) Methoxybenzamide Antimicrobial activity

Key Observations :

  • Thiolane vs.
  • Substituent Effects : Long alkyl chains (e.g., pentadecyl in ) enhance cell permeability and enzyme interaction, while electron-withdrawing groups (e.g., nitro, chloro) in thiazole benzamides improve antimicrobial potency .

Key Observations :

  • Antimicrobial Activity : Thiazole-linked benzamides (e.g., 4-Chloro-N-(4-phenylthiazol-2-yl)benzamide) exhibit strong activity due to halogen substituents enhancing target interaction .
  • Enzyme Modulation : Linear-chain benzamides () show dual HAT activation/inhibition, suggesting substituent-dependent effects. Thiolane derivatives may lack this versatility due to steric constraints .
  • Antioxidant Potential: Thiadiazole-based analogs () outperform thiazole derivatives in radical scavenging, likely due to enhanced electron delocalization .

Key Observations :

  • Synthetic Complexity : Thiolane derivatives may require specialized coupling agents for the methylene linker, whereas thiazole benzamides are synthesized via straightforward acylation .
  • Solubility : Thiolane’s saturated ring could improve aqueous solubility compared to aromatic thiazole analogs, which often require surfactants (e.g., Pluronic F-127) for biological testing .

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